N,N'-1,4-phenylenebis(3-nitrobenzamide)
Overview
Description
N,N’-1,4-phenylenebis(3-nitrobenzamide) is an organic compound with the molecular formula C22H18N4O6 It is characterized by the presence of two nitrobenzamide groups attached to a central phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,4-phenylenebis(3-nitrobenzamide) typically involves the reaction of 1,4-phenylenediamine with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for N,N’-1,4-phenylenebis(3-nitrobenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-1,4-phenylenebis(3-nitrobenzamide) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in an acidic medium.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base or under acidic conditions.
Major Products Formed
Reduction: The major product would be N,N’-1,4-phenylenebis(3-aminobenzamide).
Substitution: Depending on the nucleophile used, various substituted derivatives of N,N’-1,4-phenylenebis(3-nitrobenzamide) can be formed.
Scientific Research Applications
N,N’-1,4-phenylenebis(3-nitrobenzamide) has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules. Its nitro and amide groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly those enzymes that interact with nitroaromatic compounds.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N,N’-1,4-phenylenebis(3-nitrobenzamide) depends on its specific application. In biological systems, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The amide groups can form hydrogen bonds with proteins or other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
N,N’-1,2-phenylenebis(3-nitrobenzamide): Similar structure but with the nitrobenzamide groups attached to a 1,2-phenylene ring instead of a 1,4-phenylene ring.
N,N’-1,4-phenylenebis(3-aminobenzamide): The reduced form of N,N’-1,4-phenylenebis(3-nitrobenzamide) with amino groups instead of nitro groups.
Uniqueness
N,N’-1,4-phenylenebis(3-nitrobenzamide) is unique due to the presence of both nitro and amide functional groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Properties
IUPAC Name |
3-nitro-N-[4-[(3-nitrobenzoyl)amino]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O6/c25-19(13-3-1-5-17(11-13)23(27)28)21-15-7-9-16(10-8-15)22-20(26)14-4-2-6-18(12-14)24(29)30/h1-12H,(H,21,25)(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIWZNRYEYUCNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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